REACTION_CXSMILES
|
C(OC(=O)COC1C=CC(Cl)=CC=1C#C)(C)(C)C.[F:19][C:20]1[CH:25]=[CH:24][C:23]([S:26]([CH2:29][CH2:30][CH3:31])(=[O:28])=[O:27])=[CH:22][C:21]=1[C:32]#[C:33][Si](C)(C)C>>[C:32]([C:21]1[CH:22]=[C:23]([S:26]([CH2:29][CH2:30][CH3:31])(=[O:28])=[O:27])[CH:24]=[CH:25][C:20]=1[F:19])#[CH:33]
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
|
Name
|
{[2-Fluoro-5-(propylsulfonyl)phenyl]ethynyl}trimethyl silane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)CCC)C#C[Si](C)(C)C
|
Name
|
Intermediate 107
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)CCC)C#C[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC(=C1)S(=O)(=O)CCC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |